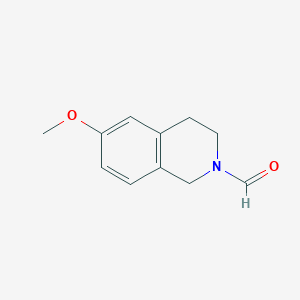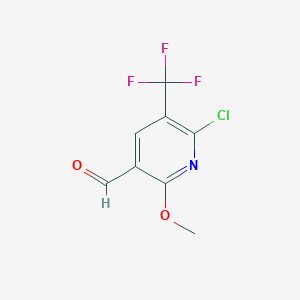
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a 1-methylbutyl group at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
准备方法
The synthesis of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(1-methylbutyl)-1H-1,2,4-triazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature. The bromination process selectively introduces bromine atoms at the 3 and 5 positions of the triazole ring.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions using a suitable base or catalyst.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives. These reactions often require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the reagents and conditions used, and they can be further functionalized for various applications.
科学研究应用
3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: The compound exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its triazole ring is a common motif in many bioactive compounds.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also be employed in the synthesis of specialty chemicals and fine chemicals.
作用机制
The mechanism of action of 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to 3,5-Dibromo-1-(1-methylbutyl)-1H-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: Lacks the 1-methylbutyl group but has similar bromination.
1-(1-methylbutyl)-1H-1,2,4-triazole: Lacks the bromine atoms but has the same alkyl group.
3,5-Dibromo-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group instead of the 1-methylbutyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1240573-21-0 |
|---|---|
分子式 |
C7H11Br2N3 |
分子量 |
296.99 g/mol |
IUPAC 名称 |
3,5-dibromo-1-pentan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C7H11Br2N3/c1-3-4-5(2)12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3 |
InChI 键 |
QESPRVPBNDUMCI-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)N1C(=NC(=N1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)


![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

